N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride under basic conditions.
Formation of the Oxalamide Moiety: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Its structural features suggest potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenylsulfonyl group are likely involved in binding to proteins or enzymes, affecting their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.
Sulfonyl Compounds: Phenylsulfonyl derivatives such as sulfonamides are structurally similar.
Oxalamide Compounds: Other oxalamide derivatives can be compared based on their functional groups.
Uniqueness
N1-(4-methylbenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its combination of a pyrrolidine ring, phenylsulfonyl group, and oxalamide moiety. This combination provides distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-16-9-11-17(12-10-16)14-22-20(25)21(26)23-15-18-6-5-13-24(18)29(27,28)19-7-3-2-4-8-19/h2-4,7-12,18H,5-6,13-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUWOZLKOIOWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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